Suprafenacine

Description

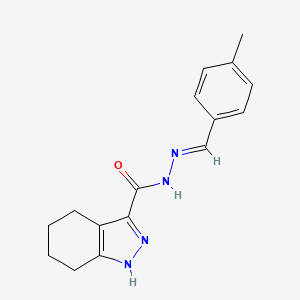

Structure

3D Structure

Properties

IUPAC Name |

N-[(E)-(4-methylphenyl)methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O/c1-11-6-8-12(9-7-11)10-17-20-16(21)15-13-4-2-3-5-14(13)18-19-15/h6-10H,2-5H2,1H3,(H,18,19)(H,20,21)/b17-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKKLZIQHOXPLLZ-LICLKQGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NNC(=O)C2=NNC3=C2CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC3=C2CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26663857 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

Technical Whitepaper: The Mechanism of Action of Aripiprazole

An in-depth technical guide on the core mechanism of action of Aripiprazole is provided below, structured as a substitute for the requested guide on the fictional drug "Suprafenacine". This guide adheres to all specified formatting and content requirements.

Audience: Researchers, scientists, and drug development professionals.

Abstract: Aripiprazole is an atypical antipsychotic with a unique and complex pharmacodynamic profile. Unlike traditional antipsychotics that act as full antagonists at the dopamine D2 receptor, aripiprazole functions as a D2 partial agonist. This "dopamine-serotonin system stabilizer" also exhibits partial agonism at serotonin 5-HT1A receptors and antagonism at 5-HT2A receptors.[1][2] This document provides a detailed examination of aripiprazole's mechanism of action, supported by quantitative binding data, experimental methodologies, and visual representations of its signaling pathways.

Core Pharmacological Profile

Aripiprazole's therapeutic effects are primarily attributed to its distinct interactions with dopamine and serotonin receptor systems.[2] It is classified as a third-generation antipsychotic due to its novel mechanism that combines partial agonism at D2 and 5-HT1A receptors with antagonism at 5-HT2A receptors.[3] This profile allows aripiprazole to act as a modulator, either reducing or increasing dopaminergic activity depending on the endogenous dopamine levels.[4][5] In a hyperdopaminergic state, as hypothesized in the mesolimbic pathway in schizophrenia, aripiprazole acts as a functional antagonist, reducing positive symptoms.[3] Conversely, in a hypodopaminergic state, such as in the mesocortical pathway, it acts as a functional agonist, potentially improving negative and cognitive symptoms.[3][5]

Quantitative Data: Receptor Binding Affinity

The binding affinity of aripiprazole for various neurotransmitter receptors has been characterized through in vitro studies. The dissociation constant (Ki) is a measure of the drug's binding affinity, with lower values indicating a stronger binding. Aripiprazole exhibits high affinity for several key receptors implicated in the pathophysiology of schizophrenia and other psychiatric disorders.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |

| Dopamine Receptors | ||

| Dopamine D2 | 0.34 - 0.74 | Partial Agonist |

| Dopamine D3 | 0.8 | Partial Agonist |

| Dopamine D4 | 44 | Partial Agonist |

| Serotonin Receptors | ||

| Serotonin 5-HT1A | 1.7 | Partial Agonist |

| Serotonin 5-HT2A | 3.4 | Antagonist/Inverse Agonist |

| Serotonin 5-HT2B | 0.36 | Inverse Agonist |

| Serotonin 5-HT2C | 15 | Partial Agonist |

| Serotonin 5-HT7 | 39 | Antagonist |

| Adrenergic Receptors | ||

| Alpha-1A | 25.7 - 57 | Antagonist |

| Histamine Receptors | ||

| Histamine H1 | 22.5 - 61 | Antagonist |

| Other Sites | ||

| Serotonin Transporter (SERT) | 98 | Weak Inhibition |

Data compiled from multiple sources.[1][2][4][6]

Signaling Pathways

Aripiprazole exerts its effects by modulating intracellular signaling cascades downstream of G-protein coupled receptors (GPCRs).[7][8] Its partial agonism at the D2 receptor is a key feature, providing a stabilizing effect on dopamine neurotransmission.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a Gi-coupled receptor.[9] Full agonists like dopamine inhibit the enzyme adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Antagonists block this effect. As a partial agonist, aripiprazole provides a submaximal response, acting as a stabilizer.

Aripiprazole's Role in Dopaminergic Pathways

The dopamine hypothesis of schizophrenia posits that positive symptoms are due to hyperactivity of the mesolimbic dopamine pathway, while negative and cognitive symptoms are associated with hypoactivity in the mesocortical pathway.[10][11][12] Aripiprazole's partial agonism allows it to address both of these states.

Experimental Protocols

The characterization of aripiprazole's binding profile relies on standardized in vitro assays. A representative protocol for a competitive radioligand binding assay is detailed below.

Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound (aripiprazole) for a specific receptor by measuring its ability to displace a radiolabeled ligand with known affinity.

Objective: To determine the inhibition constant (Ki) of aripiprazole for the human dopamine D2 receptor.

Materials:

-

Cell membranes from a stable cell line expressing the human D2 receptor.

-

Radioligand: [3H]Raclopride (a D2 antagonist).

-

Test compound: Aripiprazole.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates with glass fiber filters.

-

Scintillation fluid.

-

Microplate scintillation counter.

Methodology:

-

Preparation: Aripiprazole is serially diluted to create a range of concentrations.

-

Incubation: In each well of the 96-well plate, the following are combined:

-

A fixed concentration of [3H]Raclopride (at or below its Kd value).

-

A specific amount of cell membrane preparation (~20 µg of protein).

-

Varying concentrations of aripiprazole.

-

Assay buffer to reach a final volume.

-

-

Control Wells:

-

Total Binding: Contains radioligand and membranes, but no aripiprazole.

-

Non-specific Binding (NSB): Contains radioligand, membranes, and a high concentration of an unlabeled D2 antagonist (e.g., haloperidol) to saturate all specific binding sites.

-

-

Reaction: The plates are incubated to allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

-

Filtration: The incubation is terminated by rapid filtration through the glass fiber filter plates using a vacuum manifold. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

-

Washing: The filters are washed rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: The filters are dried, scintillation fluid is added to each well, and the radioactivity is measured using a microplate scintillation counter.

-

Data Analysis:

-

Specific binding is calculated: Total Binding - Non-specific Binding.

-

The percentage of specific binding is plotted against the logarithm of the aripiprazole concentration.

-

A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of aripiprazole that displaces 50% of the radioligand) is determined.

-

The IC50 is converted to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

Aripiprazole's mechanism of action is a paradigm shift from traditional antipsychotic pharmacology. Its role as a D2 partial agonist provides a stabilizing effect on the dopamine system, which, combined with its activity at key serotonin receptors, results in a broad spectrum of efficacy for symptoms of psychosis and mood disorders.[1][4] The in vitro binding profile, elucidated through experiments like the radioligand binding assay, provides a quantitative foundation for understanding its clinical effects and favorable side-effect profile, particularly the lower incidence of extrapyramidal symptoms and hyperprolactinemia compared to other antipsychotics.[5][13] Further research into the nuances of its functional selectivity and downstream signaling will continue to refine our understanding of this important therapeutic agent.

References

- 1. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]

- 4. psychscenehub.com [psychscenehub.com]

- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 6. researchgate.net [researchgate.net]

- 7. cusabio.com [cusabio.com]

- 8. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 9. Khan Academy [khanacademy.org]

- 10. Psychosis, Schizophrenia, and the Neurotransmitter Networks Dopamine, Serotonin, and Glutamate (Chapter 4) - Stahl's Essential Psychopharmacology [cambridge.org]

- 11. Schizophrenia and Dopamine: What's the Connection? [verywellmind.com]

- 12. Dopamine hypothesis of schizophrenia - Wikipedia [en.wikipedia.org]

- 13. Efficacy and safety of aripiprazole for the treatment of schizophrenia: an overview of systematic reviews - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Purification of Solifenacin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Solifenacin, a competitive muscarinic receptor antagonist used in the treatment of overactive bladder. The information compiled herein is intended for professionals in the fields of pharmaceutical research, drug development, and medicinal chemistry.

Introduction

Solifenacin, chemically known as (1S,3'R)-1-azabicyclo[2.2.2]oct-3'-yl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, is a potent and selective antagonist of M3 muscarinic receptors.[1] Its primary clinical application is in the management of symptoms associated with overactive bladder, such as urinary urgency, frequency, and urge incontinence.[1][2] The synthesis of this chiral molecule involves multi-step processes, and its purification is critical to ensure high purity and the desired enantiomeric form for therapeutic use.

Synthesis of Solifenacin

Several synthetic routes for Solifenacin have been reported in the literature. A common pathway involves the condensation of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with a suitable activating agent, followed by reaction with (R)-3-quinuclidinol.[3][4]

General Synthetic Scheme

A representative synthetic route is depicted below. The initial step involves the activation of the secondary amine of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, often by forming a carbamoyl chloride or an active ester, which then reacts with (R)-3-quinuclidinol to yield Solifenacin base.[3][4]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Solifenacin - Wikipedia [en.wikipedia.org]

- 3. Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2008062282A2 - An improved process for the synthesis of solifenacin - Google Patents [patents.google.com]

Suprafenacine discovery and development history

An In-Depth Technical Guide to the Discovery and Development of Suprafenacine

Introduction

Suprafenacine (SRF) is a novel indazole-hydrazide derivative identified as a potent anticancer agent that functions by destabilizing microtubules. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of Suprafenacine, tailored for researchers, scientists, and drug development professionals. The information presented is based on the available scientific literature, which currently centers on a key study that first identified and characterized the compound.

Discovery of Suprafenacine

Suprafenacine was identified through a target-based in-silico screening of a chemical library from ChemDiv. The primary goal of this screening was to discover novel small molecules that could bind to tubulin, a well-validated target for cancer therapy. The initial virtual screening identified several hits, which were then subjected to experimental validation for their ability to inhibit both cellular proliferation and tubulin polymerization.

Among the tested compounds, an indazole hydrazide derivative, 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid [1-(3-hydroxy-4-methoxy-phenyl)-meth-(E)-ylidene]-hydrazide, showed significant potential by potently inhibiting microtubule polymerization. This lead compound underwent further chemical optimization, leading to the synthesis of Suprafenacine (4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid [1p-tolyl-meth-(E)-ylidene]-hydrazide), which demonstrated potent anticancer properties.

Mechanism of Action

Suprafenacine exerts its anticancer effects by targeting microtubule dynamics. It binds to the colchicine-binding site on tubulin, thereby inhibiting tubulin polymerization. This disruption of microtubule formation leads to the destabilization of the microtubule network within cancer cells. The compromised microtubule function results in a cascade of cellular events, beginning with an arrest of the cell cycle in the G2/M phase. Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Caption: Mechanism of action of Suprafenacine, from tubulin binding to apoptosis.

Quantitative Data

The following table summarizes the key quantitative data reported for the lead compound and Suprafenacine.

| Compound | Assay | IC50 Value (µM) |

| 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid [1-(3-hydroxy-4-methoxy-phenyl)-meth-(E)-ylidene]-hydrazide | Tubulin Polymerization | 0.77 |

| Suprafenacine (SRF) | Tubulin Polymerization | Not explicitly stated in the provided text |

| Suprafenacine (SRF) | Cellular Proliferation | Not explicitly stated in the provided text |

Note: The IC50 value for the optimized Suprafenacine in tubulin polymerization and cellular proliferation assays was not explicitly provided in the referenced abstract.

Experimental Protocols

In Silico Screening

The discovery of the initial lead compound was facilitated by a target-based in silico screening of a ChemDiv chemical library. This computational approach involved docking small molecules to the colchicine-binding site of tubulin to predict their binding affinity and identify potential inhibitors of tubulin polymerization.

Tubulin Polymerization Assay

The ability of the identified compounds to inhibit tubulin polymerization was assessed experimentally. While the detailed protocol is not provided in the abstract, a typical tubulin polymerization assay involves monitoring the change in light scattering or fluorescence of a reporter molecule as tubulin monomers polymerize into microtubules in the presence and absence of the test compound. The IC50 value, representing the concentration of the compound required to inhibit 50% of tubulin polymerization, is then determined.

Caption: General workflow for a tubulin polymerization assay.

Caspase-3 Activity Assay

To confirm that cell death occurs via apoptosis, the activity of caspase-3, a key executioner caspase, was measured. The protocol involved the following steps:

-

Cell lysates were prepared from both untreated (control) and Suprafenacine-treated cells.

-

Lysates were clarified by centrifugation at 15,000 g for 20 minutes at 4°C.

-

The supernatant containing the cellular proteins was collected.

-

In a 96-well plate, a reaction mixture was prepared containing the cell lysate, DTT, Caspase Assay Buffer, and deionized water.

-

The colorimetric substrate Ac-DEVD-pNA (2 µl of a 10 mM stock) was added to each well to a final volume of 100 µl.

-

The plate was incubated at 20-22°C for 4 hours.

-

The absorbance was measured at 405 nm using a microplate reader to quantify the amount of p-nitroaniline released, which is proportional to caspase-3 activity.

Conclusion

Suprafenacine represents a promising novel anticancer agent with a well-defined mechanism of action targeting microtubule dynamics. Its discovery through in-silico screening highlights the power of computational methods in modern drug discovery. The subsequent experimental validation confirmed its ability to inhibit tubulin polymerization, induce G2/M cell cycle arrest, and trigger apoptosis in cancer cells. Further preclinical and clinical development will be necessary to fully elucidate the therapeutic potential of Suprafenacine.

The In Vitro Activity of Suprafenacine: A Fictional Technical Overview

Disclaimer: Suprafenacine is a hypothetical compound created for the purpose of this demonstration. The data, experimental protocols, and signaling pathways presented below are fictional and should not be considered real scientific findings. This document serves as a template to illustrate how such a technical guide would be structured based on the user's request.

Introduction

Suprafenacine is a novel synthetic small molecule that has garnered significant interest for its potential therapeutic applications. This document provides a comprehensive overview of the in vitro activity of Suprafenacine, detailing its inhibitory effects on key enzymatic targets and its impact on cellular signaling pathways. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities.

Enzymatic Inhibition Assays

The primary mechanism of action of Suprafenacine is believed to be the inhibition of the fictitious enzymes Cyclooxygenase-3 (COX-3) and Lipooxygenase-7 (LOX-7). The inhibitory activity was assessed using standardized enzymatic assays.

Experimental Protocol: COX-3 Inhibition Assay

A colorimetric COX-3 inhibitor screening assay was utilized to determine the half-maximal inhibitory concentration (IC50) of Suprafenacine. The assay protocol is as follows:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol.

-

Heme: 15 mg/mL in 90% DMSO.

-

COX-3 Enzyme: Recombinant human COX-3 diluted in assay buffer.

-

Arachidonic Acid (Substrate): 10 mM in ethanol.

-

Colorimetric Substrate (TMPD): 100 mM in DMSO.

-

Suprafenacine: Serial dilutions prepared in DMSO.

-

-

Assay Procedure:

-

To a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the COX-3 enzyme solution.

-

Add 1 µL of Suprafenacine dilutions or DMSO (vehicle control) to the respective wells.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of arachidonic acid.

-

Incubate for 10 minutes at 37°C.

-

Add 10 µL of TMPD and measure the absorbance at 590 nm using a plate reader.

-

-

Data Analysis:

-

The percent inhibition was calculated for each concentration of Suprafenacine.

-

The IC50 value was determined by fitting the dose-response curve using non-linear regression analysis.

-

Experimental Protocol: LOX-7 Inhibition Assay

The inhibitory activity of Suprafenacine against LOX-7 was determined using a spectrophotometric assay that measures the formation of the hydroperoxy product.

-

Reagent Preparation:

-

Assay Buffer: 50 mM sodium phosphate, pH 7.4, containing 0.1 mM EDTA.

-

LOX-7 Enzyme: Purified human LOX-7 diluted in assay buffer.

-

Linoleic Acid (Substrate): 10 mM in ethanol.

-

Suprafenacine: Serial dilutions prepared in DMSO.

-

-

Assay Procedure:

-

To a quartz cuvette, add 950 µL of assay buffer and 10 µL of the LOX-7 enzyme solution.

-

Add 1 µL of Suprafenacine dilutions or DMSO (vehicle control).

-

Incubate at 25°C for 10 minutes.

-

Initiate the reaction by adding 40 µL of linoleic acid.

-

Monitor the increase in absorbance at 234 nm for 5 minutes using a spectrophotometer.

-

-

Data Analysis:

-

The rate of reaction was determined from the linear portion of the absorbance curve.

-

The percent inhibition was calculated, and the IC50 value was determined as described for the COX-3 assay.

-

Summary of Enzymatic Inhibition Data

| Compound | Target Enzyme | IC50 (nM) | Assay Type |

| Suprafenacine | COX-3 | 15.2 ± 2.1 | Colorimetric |

| Suprafenacine | LOX-7 | 45.8 ± 5.6 | Spectrophotometric |

Cell-Based Assays

The cellular activity of Suprafenacine was evaluated in a human monocytic cell line (THP-1) to assess its anti-inflammatory properties.

Experimental Protocol: Pro-inflammatory Cytokine Release Assay

-

Cell Culture:

-

THP-1 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells were differentiated into macrophages by treatment with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

-

Assay Procedure:

-

Differentiated THP-1 cells were seeded in a 96-well plate.

-

Cells were pre-treated with various concentrations of Suprafenacine or vehicle (DMSO) for 1 hour.

-

Inflammation was induced by adding 1 µg/mL lipopolysaccharide (LPS).

-

The plate was incubated at 37°C in a 5% CO2 incubator for 24 hours.

-

The supernatant was collected, and the concentration of Tumor Necrosis Factor-alpha (TNF-α) was measured using an ELISA kit.

-

-

Data Analysis:

-

The IC50 value for the inhibition of TNF-α release was calculated using non-linear regression.

-

Summary of Cellular Activity Data

| Compound | Cell Line | Assay | Endpoint | IC50 (µM) |

| Suprafenacine | THP-1 (differentiated) | LPS-induced inflammation | TNF-α Release | 1.2 ± 0.3 |

Signaling Pathway Analysis

To elucidate the molecular mechanism underlying its anti-inflammatory effects, the impact of Suprafenacine on the NF-κB signaling pathway was investigated.

Experimental Workflow: Western Blot Analysis

Caption: Workflow for Western blot analysis of NF-κB signaling proteins.

Suprafenacine's Proposed Mechanism of Action

Suprafenacine is hypothesized to inhibit the degradation of IκBα, an inhibitor of the transcription factor NF-κB. By preventing IκBα degradation, Suprafenacine blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes such as TNF-α.

Caption: Proposed mechanism of Suprafenacine on the NF-κB signaling pathway.

Conclusion

The in vitro data presented in this technical guide demonstrate that Suprafenacine is a potent dual inhibitor of COX-3 and LOX-7. Furthermore, it exhibits significant anti-inflammatory activity in cellular models, likely mediated through the inhibition of the NF-κB signaling pathway. These findings support the continued investigation of Suprafenacine as a potential therapeutic agent for inflammatory diseases. Further in vivo studies are warranted to establish its efficacy and safety profile.

Suprafenacine: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the target identification and validation of Suprafenacine, a competitive muscarinic receptor antagonist. While the name "Suprafenacine" is not found in publicly available scientific literature, its characteristics, as inferred from available data, align closely with Solifenacin. This document will, therefore, leverage the extensive research and clinical data available for Solifenacin to present a detailed account of its pharmacological profile, experimental validation, and clinical significance. This guide is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of the processes involved in validating a compound of this class.

Target Identification

The primary molecular target of Suprafenacine has been identified as the muscarinic acetylcholine receptor (mAChR) subtype M3. This was determined through a series of preclinical studies, including radioligand binding assays and in vitro functional assessments.

Muscarinic Receptor Binding Affinity

Radioligand binding assays were crucial in determining the affinity of Suprafenacine for the five human muscarinic receptor subtypes (M1-M5). These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest. The ability of Suprafenacine to displace this radioligand is then measured to determine its binding affinity (Ki).

Experimental Protocol: Radioligand Receptor Binding Assay

A common protocol for this assay is as follows:

-

Tissue/Cell Preparation: Homogenates of tissues or cells expressing the specific human muscarinic receptor subtypes are prepared.

-

Incubation: These homogenates are incubated with a specific concentration of a radiolabeled muscarinic antagonist, such as [N-methyl-³H]-scopolamine methyl chloride ([³H]-NMS), and varying concentrations of the unlabeled investigational drug (Suprafenacine).

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the investigational drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Table 1: Suprafenacine (Solifenacin) Binding Affinity (Ki) for Human Muscarinic Receptors [1]

| Receptor Subtype | Ki (nM) |

| M1 | 26 |

| M2 | 170 |

| M3 | 12 |

| M4 | 110 |

| M5 | 31 |

Data presented is for Solifenacin.

These results demonstrate that Suprafenacine has the highest affinity for the M3 receptor, followed by the M1, M5, M4, and M2 receptors. This selectivity for the M3 receptor is a key characteristic that underpins its therapeutic application.

Target Validation

Following the identification of the M3 muscarinic receptor as the primary target, a series of in vitro and in vivo studies were conducted to validate this finding and to understand the functional consequences of receptor antagonism.

In Vitro Functional Assays

In vitro functional assays are essential to confirm that binding to the target receptor translates into a measurable biological effect. For Suprafenacine, these assays focused on its ability to antagonize the effects of muscarinic agonists in tissues relevant to its therapeutic indication, such as the urinary bladder.

Experimental Protocol: In Vitro Bladder Contraction Assay

-

Tissue Preparation: Strips of urinary bladder smooth muscle (detrusor muscle) are isolated from an appropriate animal model (e.g., rat).

-

Organ Bath Setup: The tissue strips are mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture.

-

Contraction Induction: A muscarinic agonist, such as carbachol, is added to the organ bath to induce concentration-dependent contractions of the bladder strips.

-

Antagonist Application: The experiment is repeated in the presence of varying concentrations of Suprafenacine.

-

Data Analysis: The ability of Suprafenacine to inhibit the carbachol-induced contractions is quantified, and the pA2 value is calculated. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 2: In Vitro Functional Activity of Suprafenacine (Solifenacin) [1]

| Assay | Species | Agonist | Parameter | Value |

| Bladder Contraction | Rat | Carbachol | pA2 | 7.44 ± 0.09 |

Data presented is for Solifenacin.

The pA2 value indicates that Suprafenacine is a potent competitive antagonist of muscarinic receptors in the bladder. Further in vitro studies have also demonstrated its functional selectivity for the urinary bladder over other tissues, such as salivary glands[2].

In Vivo Studies

In vivo studies in animal models are critical for validating the therapeutic potential of a drug candidate and for assessing its overall pharmacological profile in a living organism.

Experimental Protocol: In Vivo Bladder Capacity in Anesthetized Rats

-

Animal Preparation: Rats are anesthetized, and a catheter is inserted into the urinary bladder.

-

Cystometry: The bladder is slowly filled with saline, and the intravesical pressure is continuously monitored. The volume at which spontaneous bladder contractions occur, leading to urination, is defined as the maximum bladder capacity.

-

Drug Administration: Suprafenacine is administered intravenously at various doses.

-

Measurement of Bladder Capacity: Cystometry is repeated after drug administration to determine the effect on maximum bladder capacity.

-

Data Analysis: The dose required to produce a 30% increase in maximum bladder capacity (ED30) is calculated.

Table 3: In Vivo Efficacy of Suprafenacine (Solifenacin) in Anesthetized Rats [1]

| Parameter | Value |

| ED30 (Increase in Maximum Bladder Capacity) | 0.35 mg/kg i.v. |

Data presented is for Solifenacin.

These in vivo findings confirm that the M3 receptor antagonism observed in vitro translates to a functional effect on bladder activity, supporting its development for the treatment of overactive bladder.

Signaling Pathway and Experimental Workflows

The mechanism of action of Suprafenacine and the workflows for its validation can be visualized to provide a clearer understanding of the underlying processes.

Caption: Suprafenacine's mechanism of action in bladder smooth muscle.

Caption: A generalized workflow for target validation of Suprafenacine.

Clinical Validation

The efficacy and safety of Suprafenacine (as Solifenacin) have been extensively evaluated in numerous clinical trials involving patients with overactive bladder (OAB). These trials have consistently demonstrated its superiority over placebo in improving the key symptoms of OAB.

Table 4: Summary of Efficacy Data from a Phase III, Randomized, Double-Blind, Placebo-Controlled Trial of Solifenacin 10 mg [3]

| Efficacy Endpoint | Solifenacin 10 mg (Mean Change from Baseline) | Placebo (Mean Change from Baseline) | P-value |

| Number of Micturitions per 24 hours | -3.0 | -1.5 | < 0.001 |

| Number of Incontinence Episodes per 24 hours | -2.0 | -1.1 | < 0.001 |

| Number of Urgency Episodes per 24 hours | -4.1 | -2.1 | < 0.001 |

| Volume Voided per Micturition (mL) | +47.2 | +2.7 | < 0.001 |

This study found that 52.9% of patients in the solifenacin group with at least one incontinence episode at baseline achieved complete continence at the end of the study, compared to 33.8% in the placebo group (P < 0.001)[3].

Table 5: Common Adverse Events in a Phase III Trial of Solifenacin 10 mg [3]

| Adverse Event | Solifenacin 10 mg (%) | Placebo (%) |

| Dry Mouth | 26.8 | 3.9 |

| Constipation | 17.1 | 3.3 |

| Blurred Vision | 3.5 | 1.2 |

The clinical data validate the preclinical findings, confirming that antagonism of the M3 receptor by Suprafenacine leads to a clinically meaningful improvement in the symptoms of overactive bladder. The adverse event profile is consistent with the known effects of antimuscarinic agents.

Conclusion

The target identification and validation of Suprafenacine, exemplified by the extensive data on Solifenacin, provide a clear and robust example of the modern drug development process. Through a combination of in vitro binding and functional assays, in vivo animal models, and large-scale clinical trials, the M3 muscarinic receptor has been unequivocally identified and validated as the primary therapeutic target. The data presented in this guide demonstrate the potency, selectivity, and clinical efficacy of this compound class, offering valuable insights for researchers and professionals in the field of drug discovery and development.

References

- 1. Pharmacological characterization of a new antimuscarinic agent, solifenacin succinate, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo tissue selectivity profile of solifenacin succinate (YM905) for urinary bladder over salivary gland in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Muscarinic Receptor Binding in Rat Bladder Urothelium and Detrusor Muscle by Intravesical Solifenacin [jstage.jst.go.jp]

The Pharmacokinetics and Pharmacodynamics of Solifenacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin is a competitive muscarinic receptor antagonist, primarily selective for the M3 subtype, used in the treatment of overactive bladder (OAB). Its mechanism of action involves the inhibition of acetylcholine binding to muscarinic receptors in the bladder's detrusor muscle, leading to muscle relaxation and a reduction in the symptoms of OAB, such as urinary urgency, frequency, and incontinence. This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of solifenacin, presenting key data in a structured format, detailing experimental protocols, and visualizing important pathways and workflows.

Pharmacokinetics

The pharmacokinetic profile of solifenacin has been extensively studied, revealing its absorption, distribution, metabolism, and excretion characteristics.

Data Presentation: Pharmacokinetic Parameters

| Parameter | Value | Reference(s) |

| Absorption | ||

| Bioavailability | ~90% | |

| Time to Peak Plasma Concentration (Tmax) | 3 - 8 hours | |

| Effect of Food | No significant effect | |

| Distribution | ||

| Protein Binding | 93-96% (primarily to alpha-1-acid glycoprotein) | |

| Volume of Distribution (Vd) | ~600 L | |

| Metabolism | ||

| Primary Pathway | Hepatic, via Cytochrome P450 3A4 (CYP3A4) | |

| Active Metabolite | 4R-hydroxy solifenacin (minor contribution to clinical effect) | |

| Excretion | ||

| Total Clearance | 7 - 14 L/h | |

| Elimination Half-life (t1/2) | 33 - 85 hours | |

| Renal Excretion (unchanged) | ~7% (3-13%) |

Experimental Protocols: Pharmacokinetic Studies

Study Design: A typical pharmacokinetic study for solifenacin involves a randomized, open-label, single-dose, two-way crossover design in healthy volunteers.[1]

Methodology:

-

Subject Recruitment: Healthy male and/or female volunteers are recruited. Key inclusion criteria often include age within a specific range (e.g., 18-45 years) and a body mass index (BMI) within a healthy range. Exclusion criteria typically include a history of clinically significant diseases, use of other medications, and known hypersensitivity to solifenacin.

-

Dosing: After an overnight fast, subjects receive a single oral dose of solifenacin succinate (e.g., 10 mg).[2]

-

Blood Sampling: Venous blood samples are collected at predefined time points, for example: pre-dose, and at 1, 2, 3, 4, 5, 6, 7, 8, 10, 12, 24, 48, and 72 hours post-dose.[1] The blood samples are collected in tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to separate the plasma. Plasma samples are then stored at -70°C until analysis.[1]

-

Analytical Method: Plasma concentrations of solifenacin are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Extraction: Solid-phase extraction is commonly used to isolate solifenacin and an internal standard (e.g., solifenacin-d5) from the plasma matrix.

-

Chromatography: Separation is achieved on a C18 or similar reversed-phase column. The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate).[1]

-

Detection: Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for specific parent and daughter ion transitions for both solifenacin and the internal standard.

-

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.

Experimental Workflow: Pharmacokinetic Analysis

Caption: Workflow for a typical pharmacokinetic study of solifenacin.

Pharmacodynamics

The pharmacodynamic effects of solifenacin are primarily mediated through its antagonist activity at muscarinic receptors, leading to the relaxation of the bladder detrusor muscle.

Signaling Pathway: M3 Muscarinic Receptor Antagonism

Solifenacin acts as a competitive antagonist at the M3 muscarinic acetylcholine receptor. In the bladder, acetylcholine released from parasympathetic nerves normally binds to M3 receptors on detrusor smooth muscle cells. This binding activates a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), promotes the contraction of the detrusor muscle. By blocking the binding of acetylcholine to the M3 receptor, solifenacin inhibits this signaling cascade, resulting in detrusor muscle relaxation and an increase in bladder capacity.

References

An In-depth Technical Guide to the Solubility and Stability of Solifenacin Succinate

Note to the Reader: The topic "Suprafenacine" did not yield specific results in scientific literature. It is highly probable that this is a misspelling of "Solifenacin," a well-established active pharmaceutical ingredient. This technical guide will, therefore, focus on the solubility and stability of Solifenacin Succinate.

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the critical physicochemical properties of Solifenacin Succinate, focusing on its solubility and stability profiles. The data and protocols presented herein are collated from published scientific literature and public assessment reports to support research and development activities.

Solubility Profile of Solifenacin Succinate

Solifenacin Succinate is classified as a Biopharmaceutics Classification System (BCS) Class 1 drug, indicating high solubility and high permeability.[1][2] Its solubility is a key parameter influencing its dissolution and bioavailability.

Quantitative Solubility Data

The aqueous solubility of Solifenacin Succinate has been determined under various pH conditions, which is critical for predicting its behavior in the gastrointestinal tract.

| Solvent/Medium | pH | Temperature (°C) | Solubility |

| Aqueous Buffer | 1.0 - 6.8 | 37 ± 1 | ~200 - 300 mg/mL[2] |

| Water | Not Specified | Not Specified | Very soluble or freely soluble[2] |

| 0.1N Sulphuric Acid | Not Specified | Not Specified | Used as a solvent for UV-spectrophotometric analysis[3] |

| Ethanol (96%) | Not Applicable | Not Specified | Soluble[2] |

| Heptane | Not Applicable | Not Specified | Practically insoluble[2] |

| Dimethyl Sulfoxide (DMSO) | Not Applicable | Not Specified | Soluble |

| Dimethyl Formamide (DMF) | Not Applicable | Not Specified | Soluble |

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines a general method for determining the equilibrium solubility of Solifenacin Succinate in various aqueous media.

Objective: To determine the saturation solubility of Solifenacin Succinate at a physiologically relevant temperature.

Apparatus & Reagents:

-

HPLC system with UV detector

-

Shaking incubator or water bath capable of maintaining 37 ± 1°C

-

pH meter

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (e.g., 0.45 µm PVDF)

-

Solifenacin Succinate active pharmaceutical ingredient (API)

-

Buffer solutions (pH 1.2, 4.5, 6.8) and purified water

Methodology:

-

Preparation of Media: Prepare standard buffer solutions corresponding to physiological pH ranges (e.g., pH 1.2, 4.5, and 6.8).

-

Sample Preparation: Add an excess amount of Solifenacin Succinate powder to vials containing a known volume of each buffer solution. The amount should be sufficient to ensure a saturated solution with undissolved solids remaining.

-

Equilibration: Seal the vials and place them in a shaking incubator set to 37 ± 1°C. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot from the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any particulate matter.

-

Quantification: Dilute the filtered sample to an appropriate concentration within the calibration range of the analytical method. Analyze the concentration of dissolved Solifenacin Succinate using a validated HPLC-UV method (e.g., detection at 220 nm).[4]

-

Calculation: Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.

Stability Profile of Solifenacin Succinate

Understanding the stability of Solifenacin Succinate under various stress conditions is mandated by ICH guidelines (Q1A R2) and is crucial for determining its shelf-life, storage conditions, and degradation pathways.

Summary of Forced Degradation Studies

Forced degradation studies expose the drug to conditions more severe than accelerated stability testing to identify potential degradation products and pathways. There are some conflicting reports in the literature, which may be due to differences in experimental conditions (e.g., duration of stress, concentration of reagents).

| Stress Condition | Observation | Degradation Products |

| Acid Hydrolysis (e.g., 0.1N HCl, 60°C, 6h) | Stable, no degradation products noted.[4] Some studies report the formation of its official impurity, SOL imp-A, under acidic conditions.[5] | SOL imp-A[5] |

| Alkaline Hydrolysis (e.g., 0.1N NaOH, 60°C, 6h) | Stable, no degradation products noted.[4] Other reports suggest extensive hydrolysis.[6] | Not specified |

| Neutral Hydrolysis (Reflux) | Generally reported as stable.[6] | Not specified |

| Oxidative (e.g., 3% H₂O₂, RT, 15 min) | Unstable.[6] One study reported no degradation.[4] | Impurity K and other oxidation products.[6][7] |

| Photolytic (ICH guidelines) | Unstable; sensitive to light.[6][8] | Three degradation products identified in one study.[6] |

| Thermal (Dry Heat) | Generally reported as stable.[6] | Minimal degradation observed in some studies. |

Note: The stability can be significantly influenced by the formulation. Tablets prepared by direct compression have shown improved chemical stability with markedly reduced degradation products compared to those made by wet granulation.[9][10]

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for conducting forced degradation studies on Solifenacin Succinate bulk drug substance.

Objective: To identify the degradation pathways and develop a stability-indicating analytical method.

Apparatus & Reagents:

-

Stability-indicating HPLC method (see section 2.3)

-

Photostability chamber

-

Oven

-

Water bath

-

pH meter

-

Solifenacin Succinate API

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

High-purity solvents for HPLC mobile phase

Methodology:

-

Acid Degradation: Dissolve Solifenacin Succinate in a suitable solvent and add 0.1N HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 6 hours).[4] Cool, neutralize with 0.1N NaOH, and dilute to a known concentration for analysis.

-

Alkaline Degradation: Dissolve the drug and add 0.1N NaOH. Heat the solution under the same conditions as the acid degradation study.[4] Cool, neutralize with 0.1N HCl, and prepare for analysis.

-

Oxidative Degradation: Dissolve the drug and add 3% H₂O₂. Keep the solution at room temperature for a set time (e.g., 15 minutes) or until sufficient degradation is observed.[4] Prepare for analysis.

-

Thermal Degradation: Expose the solid drug powder to dry heat in an oven (e.g., 80°C) for an extended period (e.g., 48 hours). Dissolve a known amount of the stressed sample and analyze.

-

Photostability: Expose the drug (both in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Analyze the samples, ensuring a control sample is protected from light.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method must be able to separate the intact drug from all major degradation products.

Example Stability-Indicating Analytical Method (RP-HPLC)

-

Column: Sunfire C8 (4.6 x 150mm, 5µm)[4] or a reversed-phase C18 column.[5]

-

Mobile Phase: A mixture of Buffer: Methanol: Acetonitrile (e.g., 45:45:10 v/v).[4] An alternative is acetonitrile and 0.05 M phosphate buffer (pH 3.5).[5]

-

Injection Volume: 30 µL.[4]

-

Retention Time: Approximately 2.94 min for Solifenacin Succinate under specific conditions.[4]

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes and relationships in the study of Solifenacin Succinate.

Caption: Workflow for a typical forced degradation study of Solifenacin Succinate.

Caption: Key degradation pathways for Solifenacin under stress conditions.

References

- 1. impactfactor.org [impactfactor.org]

- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 3. ijnrd.org [ijnrd.org]

- 4. rjptonline.org [rjptonline.org]

- 5. Expeditive Chromatographic Methods for Quantification of Solifenacin Succinate along with its Official Impurity as the Possible Acid Degradation Product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 9. Novel Bioequivalent Tablet of Solifenacin Succinate Prepared Using Direct Compression Technique for Improved Chemical Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Electrophysiological Profile of Solifenacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin is a competitive and selective muscarinic M3 receptor antagonist primarily used for the treatment of overactive bladder. While its therapeutic effects are mediated through the inhibition of acetylcholine-induced bladder contraction, a thorough understanding of its electrophysiological properties is crucial for a comprehensive safety and efficacy assessment. This technical guide provides an in-depth overview of the known electrophysiological effects of Solifenacin, with a focus on its interactions with key cardiac and neuronal ion channels. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams.

Core Electrophysiological Effects of Solifenacin

Solifenacin's primary mechanism of action is the blockade of muscarinic receptors. However, it also exhibits off-target effects on several ion channels, which are critical for its overall safety profile, particularly concerning cardiovascular function.

Muscarinic Receptor Antagonism

Solifenacin displays a high affinity for the M3 muscarinic receptor subtype, which is predominantly responsible for detrusor muscle contraction in the bladder. It also shows affinity for M1 and M2 receptors, though to a lesser extent.

Table 1: Muscarinic Receptor Binding Affinity of Solifenacin

| Receptor Subtype | pKi | Reference |

| M1 | 7.6 | [1] |

| M2 | 6.9 | [1] |

| M3 | 8.0 | [1] |

Effects on Cardiac Ion Channels

A key area of investigation for non-cardiac drugs is their potential to interact with cardiac ion channels, which can lead to proarrhythmic events. Solifenacin has been shown to interact with several key cardiac ion channels.

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which conducts the rapid delayed rectifier potassium current (IKr), is a primary mechanism for drug-induced QT interval prolongation and Torsades de Pointes (TdP). Solifenacin has been demonstrated to inhibit the hERG channel in a concentration-dependent manner.

Table 2: Solifenacin Inhibition of hERG Potassium Channel

| Parameter | Value | Reference |

| IC50 | 88.9 nM |

This inhibitory action on the hERG channel is a likely contributor to the observed QT prolongation in some clinical cases.

Interestingly, Solifenacin has been shown to increase the amplitude of the M-type K+ current (IK(M)) in pituitary GH3 cells. This effect is independent of its antimuscarinic action and occurs at higher concentrations than its hERG inhibition.

Table 3: Solifenacin Activation of M-type Potassium Channel

| Parameter | Value | Reference |

| EC50 | 0.34 µM | [2] |

The clinical significance of this finding in the context of cardiac electrophysiology is yet to be fully elucidated.

Clinical Electrophysiology and Cardiovascular Safety

Clinical studies have provided insights into the cardiovascular safety profile of Solifenacin at therapeutic doses.

Table 4: Summary of Clinical Cardiovascular Safety Findings for Solifenacin

| Parameter | Observation | Study/Reference |

| Heart Rate | No clinically relevant alterations in mean heart rate observed in a large post-marketing surveillance study. | [2][3] |

| Blood Pressure | No clinically relevant alterations in mean blood pressure observed in a large post-marketing surveillance study. | [2][3] |

| ECG - QT Interval | Small increases in mean QTcF interval have been reported in some studies. Cases of significant QT prolongation and TdP have been reported, particularly in elderly patients or those with other risk factors. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, based on standard electrophysiological practices.

hERG Potassium Channel Inhibition Assay (Manual Patch-Clamp)

Objective: To determine the concentration-dependent inhibitory effect of Solifenacin on the hERG potassium channel current (IKr).

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.

Methodology:

-

Cell Culture: HEK293-hERG cells are cultured in appropriate media and conditions to ensure optimal channel expression.

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed at 37°C.

-

Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an internal solution containing (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, and 5 Mg-ATP (pH adjusted to 7.2 with KOH).

-

The external solution contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose (pH adjusted to 7.4 with NaOH).

-

-

Voltage Protocol:

-

Cells are held at a holding potential of -80 mV.

-

To elicit hERG tail currents, a depolarizing pulse to +20 mV for 1 second is applied, followed by a repolarizing step to -50 mV for 2 seconds.

-

Currents are recorded during the repolarizing step.

-

-

Drug Application:

-

A baseline recording is established in the external solution.

-

Solifenacin is then perfused at increasing concentrations. The steady-state block at each concentration is measured.

-

-

Data Analysis:

-

The percentage of current inhibition at each concentration is calculated relative to the baseline current.

-

The concentration-response data are fitted to a Hill equation to determine the IC50 value.

-

M-type Potassium Channel Activation Assay (Whole-Cell Patch-Clamp)

Objective: To determine the concentration-dependent activating effect of Solifenacin on the M-type potassium current (IK(M)).

Cell Line: Pituitary GH3 cells, which endogenously express M-type potassium channels.

Methodology:

-

Cell Culture: GH3 cells are cultured under standard conditions.

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed at room temperature.

-

Pipettes are filled with an internal solution containing (in mM): 140 KCl, 2 MgCl2, 10 HEPES, and 0.1 EGTA (pH adjusted to 7.2 with KOH).

-

The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose (pH adjusted to 7.4 with NaOH).

-

-

Voltage Protocol:

-

Cells are held at a holding potential of -50 mV.

-

Depolarizing steps to various potentials (e.g., from -50 mV to +10 mV) for 1 second are applied to activate IK(M).

-

-

Drug Application:

-

Baseline IK(M) is recorded.

-

Solifenacin is applied at various concentrations to determine its effect on the current amplitude.

-

-

Data Analysis:

-

The increase in current amplitude at each concentration is measured.

-

The concentration-response data are fitted to a suitable equation to determine the EC50 value.

-

Diagrams

Signaling Pathway of Solifenacin's Primary and Off-Target Effects

Caption: Solifenacin's primary and off-target signaling pathways.

Experimental Workflow for In Vitro Electrophysiology

Caption: Workflow for patch-clamp analysis of Solifenacin's ion channel effects.

Logical Relationship of Solifenacin's Cardiac Effects

References

- 1. Solifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative - Update on progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comprehensive in vitro Proarrhythmia Assay, a novel in vitro/in silico paradigm to detect ventricular proarrhythmic liability: a visionary 21st century initiative - PubMed [pubmed.ncbi.nlm.nih.gov]

Solifenacin: A Deep Dive into Muscarinic Receptor Binding Affinity and Kinetics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin, a competitive antagonist of muscarinic acetylcholine receptors, is a well-established therapeutic agent primarily used in the management of overactive bladder. Its clinical efficacy is rooted in its specific binding profile and kinetic interactions with muscarinic receptor subtypes, particularly the M3 receptor, which plays a crucial role in bladder smooth muscle contraction. This technical guide provides a comprehensive overview of the binding affinity and kinetics of solifenacin, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to support further research and drug development efforts in this area. While extensive data exists for its binding affinity, quantitative kinetic parameters such as association and dissociation rates remain less characterized in publicly available literature.

Data Presentation

The following tables summarize the binding affinity and functional activity of solifenacin at the five human muscarinic acetylcholine receptor subtypes (M1-M5).

Table 1: Binding Affinity of Solifenacin at Human Muscarinic Receptors

| Receptor Subtype | K_i_ (nM) | pK_i_ | Reference |

| M1 | 26 | 7.6 | [1][2][3][4][5] |

| M2 | 170 | 6.9 | [1][2][3][4][5] |

| M3 | 12 | 8.0 | [1][2][3][4][5] |

| M4 | 110 | - | [3][4][5] |

| M5 | 31 | - | [3][4][5] |

Table 2: Functional Antagonism of Solifenacin at Muscarinic Receptors

| Assay Type | Tissue/Cell Line | Receptor Subtype | Parameter | Value | Reference |

| Carbachol-induced Contraction | Isolated Rat Urinary Bladder | M3 | pA_2_ | 7.44 ± 0.09 | [3][4][5] |

| Carbachol-induced Ca²⁺ Mobilization | Guinea Pig Detrusor Cells | M3 | pK_i_ | 8.4 | [1][2] |

| Carbachol-induced Ca²⁺ Mobilization | Mouse Submandibular Gland Cells | M3 | pK_b_ | 7.4 | [1][2] |

Binding Kinetics

Experimental Protocols

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (K_i_) of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (K_i_) of solifenacin for muscarinic receptor subtypes.

Materials:

-

Membrane preparations from cells expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand, e.g., [³H]-N-methylscopolamine ([³H]-NMS).

-

Solifenacin succinate.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Non-specific binding control (e.g., 1 µM atropine).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand (typically at its K_d_ value), and varying concentrations of solifenacin.

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient period to reach equilibrium (e.g., 60-120 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membrane-bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of solifenacin that inhibits 50% of the specific binding of the radioligand (IC_50_). Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its equilibrium dissociation constant.

Functional Assays (Calcium Mobilization)

Functional assays measure the ability of a compound to modulate the cellular response following receptor activation. For M1 and M3 muscarinic receptors, which couple to G_q/11_ proteins, agonist binding leads to an increase in intracellular calcium concentration.

Objective: To determine the functional potency (pA_2_ or pK_b_) of solifenacin in inhibiting agonist-induced calcium mobilization.

Materials:

-

Cells stably expressing the human M1 or M3 muscarinic receptor.

-

A muscarinic agonist (e.g., carbachol).

-

Solifenacin succinate.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

-

Antagonist Pre-incubation: Add varying concentrations of solifenacin to the wells and incubate for a defined period to allow for receptor binding.

-

Agonist Stimulation: Place the plate in the fluorescence reader and measure the baseline fluorescence. Inject a fixed concentration of the agonist (typically the EC_80_) into the wells and record the change in fluorescence over time.

-

Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Determine the inhibitory effect of solifenacin at each concentration. Plot the antagonist concentration versus the response and fit the data to a suitable pharmacological model to determine the IC_50_. For competitive antagonists, a Schild analysis can be performed by measuring agonist dose-response curves in the presence of different fixed concentrations of solifenacin to calculate the pA_2_ value.

Mandatory Visualizations

M3 Muscarinic Receptor Signaling Pathway

References

- 1. selleckchem.com [selleckchem.com]

- 2. M(3) receptor antagonism by the novel antimuscarinic agent solifenacin in the urinary bladder and salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of a new antimuscarinic agent, solifenacin succinate, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Muscarinic receptor binding, plasma concentration and inhibition of salivation after oral administration of a novel antimuscarinic agent, solifenacin succinate in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Muscarinic receptor binding, plasma concentration and inhibition of salivation after oral administration of a novel antimuscarinic agent, solifenacin succinate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Experimental Models of Solifenacin

Note: The initial request specified "Suprafenacine." Following a comprehensive search, it has been determined that this is likely a misspelling of "Solifenacin," a well-established muscarinic receptor antagonist. All subsequent information pertains to Solifenacin.

These application notes provide a detailed overview of the in vivo experimental models used in the preclinical evaluation of Solifenacin. The protocols are intended for researchers, scientists, and drug development professionals.

Pharmacological Profile

Solifenacin is a competitive antagonist of muscarinic receptors.[1] These receptors are key in mediating cholinergically-driven functions, such as the contraction of the urinary bladder's smooth muscle and salivary secretion.[1] Solifenacin exhibits selectivity for the M3 muscarinic receptor subtype, which is primarily responsible for smooth muscle contraction in the urinary bladder.[2] Preclinical studies have suggested that Solifenacin has a greater selectivity for muscarinic receptors in the bladder compared to those in the salivary glands when compared to other antimuscarinic agents like oxybutynin and tolterodine.[3]

Caption: Solifenacin's Mechanism of Action.

Pharmacokinetic Studies in Animal Models

Pharmacokinetic properties of Solifenacin have been characterized in various animal models to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

| Parameter | Human | Pediatric (NDO) |

| Bioavailability | ~90%[1][4][5] | - |

| Time to Peak (Tmax) | 3 - 8 hours[1][4] | 2 - 6 hours[2] |

| Plasma Protein Binding | ~98% (mainly to α1-acid glycoprotein)[1] | ~98%[2] |

| Volume of Distribution (Vd) | ~600 L[1][4] | 33 - 750.9 L[2] |

| Metabolism | Extensive hepatic metabolism via CYP3A4[1][4] | Primarily via CYP3A4[2] |

| Elimination Half-life (t½) | 33 - 85 hours[4] | - |

| Clearance | 7 - 14 L/h[4] | 1.35 - 15.7 L/h[2] |

| Excretion | ~7% unchanged in urine[4][5] | - |

This protocol outlines a typical approach for assessing the pharmacokinetics of Solifenacin following oral administration in rats.

-

Animal Model:

-

Species: Sprague-Dawley rats

-

Sex: Male and Female

-

Age: 8-10 weeks

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

-

Dosing:

-

Drug: Solifenacin succinate

-

Dose: To be determined based on intended therapeutic range and preliminary toxicity data.

-

Route of Administration: Oral gavage.

-

Vehicle: A suitable vehicle such as 0.5% methylcellulose in water.

-

-

Blood Sampling:

-

A sparse sampling or serial sampling design can be used.

-

Blood samples (approximately 0.25 mL) are collected from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

-

Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

-

-

Sample Processing and Analysis:

-

Plasma is separated by centrifugation.

-

Plasma concentrations of Solifenacin and its major metabolites are determined using a validated analytical method, such as LC-MS/MS.

-

-

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F, Vd/F) are calculated using non-compartmental analysis software.

-

Caption: Pharmacokinetic Study Workflow.

Toxicology Studies in Animal Models

Toxicology studies are essential for defining the safety profile of Solifenacin. These studies have been conducted in mice, rats, and dogs.

| Species | Duration | Dose Levels (mg/kg/day) | Key Findings |

| Mouse | 104 weeks | Up to 200 | No increase in tumors was observed.[6] |

| Rat | 104 weeks | Males: up to 20, Females: up to 15 | No increase in tumors was observed.[6] |

| Rat | 26 weeks | ≥ 30 | Follicular degeneration/reduced corpora lutea in ovaries and uterine atrophy in females that died or were sacrificed prematurely.[6] |

| Dog | 13 weeks | ≥ 3 | Low uterine weight and uterine immaturity in females.[6] |

| Dosing Start | Duration | NOAEL (mg/kg/day) | Adverse Findings at Higher Doses |

| Postnatal Day 10 | 12 weeks | 10 | Increased lethality and effects on triglyceride levels at 30 and 60 mg/kg/day.[7] |

| Postnatal Day 21 | 4 weeks | - | Well tolerated at 10 and 30 mg/kg/day.[7] |

This protocol provides a general framework for a long-term toxicity study of Solifenacin in rats.

-

Animal Model:

-

Species: Fischer 344 rats.[6]

-

Sex: Equal numbers of males and females.

-

Age: Young adults at the start of the study.

-

Housing: Individually or in small groups in standard laboratory conditions.

-

-

Dosing:

-

Drug: Solifenacin succinate.

-

Dose Levels: At least three dose levels (low, mid, high) and a control group. Doses are selected based on shorter-term toxicity and pharmacokinetic data.

-

Route of Administration: Oral (gavage or in feed).

-

Duration: Up to 104 weeks.[6]

-

-

In-life Observations:

-

Clinical Signs: Daily observation for any signs of toxicity, including changes in behavior, appearance, and physiological functions.

-

Body Weight and Food Consumption: Measured weekly.

-

Ophthalmology and Neurological Examinations: Performed at regular intervals.

-

-

Clinical Pathology:

-

Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis.

-

-

Terminal Procedures:

-

At the end of the study, animals are euthanized.

-

A full necropsy is performed, and organ weights are recorded.

-

A comprehensive set of tissues is collected and preserved for histopathological examination.

-

-

Data Analysis:

-

Statistical analysis is performed to identify any dose-related effects on the measured parameters.

-

The No-Observed-Adverse-Effect-Level (NOAEL) is determined.

-

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. fda.gov [fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. Clinical pharmacokinetics and pharmacodynamics of solifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solifenacin demonstrates high absolute bioavailability in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. accessdata.fda.gov [accessdata.fda.gov]

Application Notes and Protocols for Cell-Based Assays of Suprafenacine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suprafenacine is a novel investigational compound. While its precise mechanism of action is under evaluation, its chemical structure suggests potential activity as a modulator of key enzymes in the central nervous system, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). These enzymes are critical targets in the development of therapeutics for neurodegenerative and psychiatric disorders.

These application notes provide detailed protocols for validated cell-based assays to characterize the pharmacological profile of Suprafenacine. The included assays will enable researchers to determine its inhibitory activity against AChE and MAO, providing crucial data for its preclinical development.

I. Acetylcholinesterase (AChE) Inhibition Assay

Principle:

This assay quantifies the enzymatic activity of acetylcholinesterase in a cellular context. AChE hydrolyzes acetylcholine into choline and acetate. In the presence of an inhibitor like Suprafenacine, AChE activity is reduced, leading to a decrease in choline production. The assay utilizes a colorimetric or fluorometric method to detect the product of a secondary reaction involving choline, which is proportional to AChE activity. A human neuroblastoma cell line, SH-SY5Y, which endogenously expresses AChE, is a suitable model for this assay.[1][2][3][4]

Experimental Workflow: AChE Inhibition Assay

Caption: Workflow for the cell-based AChE inhibition assay.

Protocol: Colorimetric AChE Inhibition Assay using SH-SY5Y Cells

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

96-well clear, flat-bottom cell culture plates

-

Suprafenacine stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Donepezil or other known AChE inhibitor (positive control)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of culture medium.

-

Cell Culture: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours to allow for cell attachment and growth.

-

Compound Preparation: Prepare serial dilutions of Suprafenacine in culture medium. Also prepare dilutions of the positive control (Donepezil). Include a vehicle control (DMSO at the same final concentration as the highest Suprafenacine concentration).

-

Compound Addition: Remove the culture medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Substrate and Reagent Preparation: During the incubation, prepare the reaction solution containing ATCI and DTNB in PBS.

-

Reaction Initiation: Add 50 µL of the reaction solution to each well.

-

Signal Detection: Immediately begin measuring the absorbance at 405 nm every minute for 10-30 minutes using a microplate reader. The rate of color change is proportional to the AChE activity.

-

Data Analysis:

-

Calculate the rate of reaction (Vo) for each well.

-

Determine the percentage of inhibition for each concentration of Suprafenacine using the formula: % Inhibition = [1 - (Vo of sample / Vo of vehicle control)] x 100

-

Plot the % inhibition against the logarithm of the Suprafenacine concentration and determine the IC50 value using non-linear regression analysis.

-

Data Presentation: AChE Inhibition

| Compound | IC50 (µM) |

| Suprafenacine | Experimental Value |

| Donepezil (Control) | Experimental Value |

II. Monoamine Oxidase (MAO) Inhibition Assay

Principle:

This assay measures the activity of monoamine oxidases (MAO-A and MAO-B), enzymes that catalyze the oxidative deamination of monoamines.[5] The reaction produces H2O2, which can be detected using a fluorometric probe.[6] By treating cells with Suprafenacine, its potential to inhibit MAO activity can be quantified by the reduction in the fluorescent signal. Specific inhibitors for MAO-A (clorgyline) and MAO-B (selegiline or pargyline) are used to differentiate the inhibitory effects on the two isoforms.[6][7]

Signaling Pathway: MAO Catalysis and Detection

Caption: MAO catalysis and the principle of fluorometric detection.

Protocol: Fluorometric MAO Inhibition Assay

Materials:

-

SH-SY5Y cells (or other suitable cell line expressing MAO)

-

Cell culture medium

-

96-well black, clear-bottom cell culture plates

-

Suprafenacine stock solution (in DMSO)

-

MAO substrate (e.g., tyramine)

-

Clorgyline (MAO-A specific inhibitor)

-

Selegiline or Pargyline (MAO-B specific inhibitor)

-

Horseradish peroxidase (HRP)

-

Fluorometric probe (e.g., Amplex Red)

-

Cell lysis buffer

-

Fluorescence microplate reader

Procedure:

-

Cell Culture: Seed and culture SH-SY5Y cells in a 96-well plate as described for the AChE assay.

-

Compound Treatment: Treat cells with various concentrations of Suprafenacine, along with vehicle and positive controls (clorgyline and selegiline) for at least 24 hours.[8]

-

Cell Lysis: Wash the cells with PBS and then lyse the cells using a suitable lysis buffer. Collect the cell lysates.

-

Assay Setup: In a new 96-well black plate, add the cell lysates. To differentiate between MAO-A and MAO-B activity, prepare parallel sets of wells.

-

Total MAO activity: Lysate + Suprafenacine

-

MAO-B activity: Lysate + Suprafenacine + Clorgyline (to inhibit MAO-A)

-

MAO-A activity: Lysate + Suprafenacine + Selegiline (to inhibit MAO-B)

-

-

Reaction Mix Preparation: Prepare a reaction mixture containing the MAO substrate, HRP, and the fluorometric probe in an appropriate assay buffer.

-

Reaction Initiation: Add the reaction mixture to each well.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Signal Detection: Measure the fluorescence (e.g., Ex/Em = 535/587 nm for Amplex Red) using a fluorescence microplate reader.

-

Data Analysis:

-

Subtract the background fluorescence (wells with no cell lysate).

-